molecular formula C14H19N5O3S B2454932 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797307-72-2

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2454932
CAS RN: 1797307-72-2
M. Wt: 337.4
InChI Key: YLUFDUASYKGFKC-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors

The imidazo[1,2-a]pyrazine-8-carboxylate derivatives derived from this compound have been investigated as inhibitors of phosphoinositide-3 kinase (PI3K), p38 kinase, and matrix metalloproteases . These enzymes play crucial roles in cell signaling, inflammation, and cancer progression. By targeting these kinases, this compound may contribute to the development of novel therapeutic agents.

Modulators of Sirtuins

Sirtuins are a class of NAD±dependent deacetylases involved in cellular processes such as aging, metabolism, and stress response. Some derivatives of this compound exhibit modulatory effects on sirtuins, potentially impacting longevity and metabolic health .

Antagonists of Chemokine Receptors

Isomeric imidazo[1,5-a]pyrazine-8-carboxylates have been proposed as precursors for the preparation of chemokine receptor antagonists . Chemokine receptors play essential roles in immune responses, inflammation, and cancer metastasis. Targeting these receptors could lead to therapeutic interventions.

Adenosine Receptor Antagonists

A synthetic approach based on [1,2,3]triazolo[1,5-a]pyrazine-8-carboxylates has been developed to create antagonists of the adenosine receptor A2A . Adenosine receptors are involved in regulating neurotransmission, inflammation, and cardiovascular function. Modulating these receptors may have implications for neurological disorders and cardiovascular diseases.

Integrated Stress Pathway Modulation

Pyrazolo[1,5-a]pyrazine-4-carboxamides derived from this compound are claimed to modulate the integrated stress pathway. This pathway plays a critical role in various diseases, including inflammatory, musculoskeletal, metabolic, and oncological conditions . By influencing this pathway, the compound may offer therapeutic benefits.

Scaffold for Biologically Active Compounds

Carboxyl- or alkoxycarbonyl-functionalized azolopyrazines, including this compound, serve as promising scaffolds for designing biologically active substances . Researchers can modify these scaffolds by attaching specific functional groups to create new drug candidates.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and survival. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound acts as an ATP-competitive inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2. This results in the disruption of the cell cycle and inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .

Pharmacokinetics

The compound has been found to have good oral bioavailability

Result of Action

The inhibition of CDK2 by the compound leads to a halt in cell proliferation , which can be particularly beneficial in the context of cancer treatment. By preventing the proliferation of cancer cells, the compound could potentially slow down or stop the growth of tumors .

properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-7-13-15-8-12(9-19(13)17-10)16-14(20)11-3-5-18(6-4-11)23(2,21)22/h7-9,11H,3-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUFDUASYKGFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

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